Ethyl 4-(trimethylsilyloxy)-2-butynoate

Description

The exact mass of the compound Ethyl 4-(trimethylsilyloxy)-2-butynoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 4-(trimethylsilyloxy)-2-butynoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(trimethylsilyloxy)-2-butynoate including the price, delivery time, and more detailed information at info@benchchem.com.

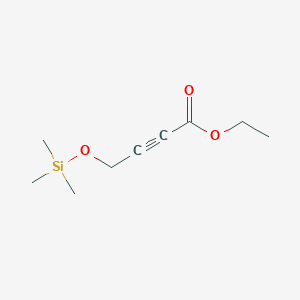

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-trimethylsilyloxybut-2-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3Si/c1-5-11-9(10)7-6-8-12-13(2,3)4/h5,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYKGOIUOOCPLLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C#CCO[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00558470 | |

| Record name | Ethyl 4-[(trimethylsilyl)oxy]but-2-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00558470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122850-62-8 | |

| Record name | Ethyl 4-[(trimethylsilyl)oxy]but-2-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00558470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-trimethylsiloxy-2-butynoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 4-(trimethylsilyloxy)-2-butynoate molecular weight and formula

The following technical guide details the physicochemical profile, synthesis, and application logic of Ethyl 4-(trimethylsilyloxy)-2-butynoate .

Advanced Characterization & Synthetic Utility in Drug Discovery

Executive Summary

Ethyl 4-(trimethylsilyloxy)-2-butynoate (CAS: 122850-62-8) serves as a specialized electrophilic building block in organic synthesis.[1][2][3][4] Structurally, it is a

This molecule acts as a "chameleon" intermediate: the electron-deficient alkyne core functions as a potent Michael acceptor and dienophile, while the silyl ether provides orthogonal protection, stable to basic conditions but labile to fluoride or acid. It is widely utilized in the construction of polysubstituted furans, pyrroles, and complex heterocycles relevant to pharmaceutical scaffolds.

Physicochemical Profile

The following data aggregates calculated and experimental values for the specific isomer Ethyl 4-(trimethylsilyloxy)-2-butynoate .

| Property | Value | Notes |

| IUPAC Name | Ethyl 4-[(trimethylsilyl)oxy]but-2-ynoate | |

| CAS Number | 122850-62-8 | Distinct from the C-silyl isomer (CAS 66697-09-4) |

| Molecular Formula | C | |

| Molecular Weight | 200.31 g/mol | |

| Exact Mass | 200.0869 Da | Useful for HRMS validation |

| Density | Predicted/Analogous | |

| Boiling Point | ~85–90 °C (at 0.5 mmHg) | Estimated based on parent alcohol volatility |

| Solubility | DCM, THF, Et | Hydrolyzes in aqueous media |

| Appearance | Colorless to pale yellow oil |

Structural Verification[3][5]

-

Core Skeleton: 2-Butynoic acid ethyl ester (conjugated system).[3]

-

Substituent: Trimethylsilyloxy group (

) at the 4-position (propargylic). -

Key Spectroscopic Features:

-

IR: Strong ester carbonyl stretch (~1715 cm

), Alkyne stretch (~2240 cm -

H NMR: Singlet at

-

Synthetic Pathways & Experimental Protocols

The synthesis of Ethyl 4-(trimethylsilyloxy)-2-butynoate is typically a two-stage process starting from commercially available propargyl alcohol.

Pathway Logic

-

Dianion Formation & Carboxylation: Propargyl alcohol is converted to the dianion and trapped with ethyl chloroformate to form the core ester.

-

Silyl Protection: The resulting primary alcohol is protected with TMSCl to prevent interference during subsequent nucleophilic attacks on the alkyne.

Figure 1: Step-wise synthesis from propargyl alcohol precursors.

Detailed Protocol: Silylation of Ethyl 4-hydroxy-2-butynoate

Objective: Selective O-silylation of the primary alcohol.

Reagents:

-

Ethyl 4-hydroxy-2-butynoate (1.0 equiv)

-

Trimethylsilyl chloride (TMSCl) (1.2 equiv)[5]

-

Imidazole (1.5 equiv) or Triethylamine (1.5 equiv)

-

Dichloromethane (DCM) (Anhydrous)[5]

Step-by-Step Methodology:

-

Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

). Add Ethyl 4-hydroxy-2-butynoate dissolved in anhydrous DCM (0.2 M concentration). -

Base Addition: Cool the solution to 0°C in an ice bath. Add Imidazole in one portion. The mixture may become slightly cloudy.

-

Silylation: Add TMSCl dropwise via syringe over 10 minutes. Maintain temperature at 0°C.

-

Reaction: Remove ice bath and stir at Room Temperature (RT) for 1–2 hours. Monitor via TLC (stain with KMnO

; product is less polar than starting material). -

Workup:

-

Quench with saturated aqueous NaHCO

.[5] -

Extract with DCM (3x).

-

Wash combined organics with brine, dry over Na

SO

-

-

Purification: Flash column chromatography (Silica gel, Hexanes:EtOAc 95:5). The TMS group is sensitive; avoid acidic silica or prolonged exposure.

Reactivity & Applications in Drug Development

This molecule is a masked electrophile . The TMS group prevents the hydroxyl from acting as a proton source or nucleophile, forcing reactivity exclusively to the electron-deficient alkyne.

Key Reaction Classes

-

[4+2] Cycloadditions (Diels-Alder):

-

Acts as a reactive dienophile.

-

Application: Synthesis of polysubstituted benzene derivatives or bicyclic systems.

-

-

[3+2] Cycloadditions:

-

Reacts with azides or nitrile oxides.

-

Application: Formation of 1,2,3-triazoles (Click chemistry) or isoxazoles, common pharmacophores in kinase inhibitors.

-

-

Conjugate Addition (Michael Reaction):

-

Soft nucleophiles (thiols, cuprates) attack the

-position (C3). -

Mechanism: The ester withdraws electron density, activating the triple bond.

-

Figure 2: Divergent reactivity profile demonstrating utility in heterocyclic synthesis.

Handling & Stability (Self-Validating Safety)

-

Moisture Sensitivity: The Si-O bond is susceptible to hydrolysis.

-

Validation: If the NMR shows a broad singlet at ~4.0 ppm (free OH) and loss of the TMS peak (0.1 ppm), the compound has degraded.

-

-

Storage: Store at -20°C under Argon.

-

Toxicity: Treat as a potential alkylating agent due to the Michael acceptor moiety. Use gloves and work in a fume hood.[6]

References

-

Alfa Chemistry. (2025). Ethyl 4-(trimethylsilyloxy)-2-butynoate CAS 122850-62-8 Data Sheet. Retrieved from

-

Organic Syntheses. (1980). Preparation of Methyl 4-hydroxy-2-butynoate (Analogous Protocol). Org. Synth. 1980, 59, 10. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 44630343 (Isomer Reference). Retrieved from [7]

-

TCI Chemicals. (2025). Silyl Ether Protection Protocols. Retrieved from

Sources

- 1. guidechem.com [guidechem.com]

- 2. 122850-62-8 ethyl 4-(trimethylsilyloxy)-2-butynoate Manufacturers, Suppliers, Exporters, Importers, Trade Leads - APIChina [apichina.com]

- 3. guidechem.com [guidechem.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate | C9H16O3Si | CID 44630343 - PubChem [pubchem.ncbi.nlm.nih.gov]

Strategic Utilization of TMS-Protected 4-Hydroxy-2-Butynoate Esters in Advanced Organic Synthesis

Executive Summary

TMS-protected 4-hydroxy-2-butynoate esters (e.g., methyl 4-(trimethylsilyloxy)but-2-ynoate) represent a class of "linchpin" intermediates in modern organic synthesis. They serve as stable, masked equivalents of butenolides (furan-2(5H)-ones) and electron-rich dienes .

For the drug development professional, this moiety offers a solution to a common synthetic paradox: the need for a highly reactive Michael acceptor (the alkynoate) that does not prematurely cyclize until triggered. The trimethylsilyl (TMS) group acts not merely as a protecting group, but as a reactivity switch —enabling divergent pathways toward halogenated heterocycles, polysubstituted arenes, and complex alkaloid scaffolds.

The Core Molecule: Structural Logic

The molecule consists of three distinct functional zones, each offering specific reactivity:

-

The Alkyne-Ester Core (

): An electron-deficient alkyne acting as a potent Michael acceptor and dienophile. -

The Propargylic Position (

): susceptible to deprotonation and isomerization. -

The Silyloxy Cap (

): Prevents spontaneous lactonization while retaining lability for Lewis acid-mediated triggering.

Why TMS?

While TBDMS or TIPS offers greater stability, TMS is preferred here for its "triggerability." In cascade reactions (e.g., Gold-catalyzed cyclizations), the lability of the O-Si bond allows for in situ deprotection and trapping, a feature often hindered by bulkier silyl groups.

Synthesis Protocol: A Self-Validating Workflow

Objective: Synthesis of Methyl 4-(trimethylsilyloxy)but-2-ynoate on a multigram scale.

This protocol avoids the use of unstable propargylic halides, favoring a lithiation/carboxylation route that ensures high purity.

Reagents & Stoichiometry

-

Propargyl Alcohol (1.0 equiv)

-

Dihydropyran (DHP) (1.1 equiv) / p-TsOH (0.01 equiv)

-

n-Butyllithium (1.1 equiv, 2.5M in hexanes)

-

Methyl Chloroformate (1.2 equiv)

-

TMS-Chloride (1.2 equiv) / Imidazole (1.5 equiv)

Step-by-Step Methodology

-

THP Protection (The Mask):

-

React propargyl alcohol with DHP/p-TsOH in DCM at 0°C.

-

Checkpoint: Monitor TLC (Hexane/EtOAc 4:1). Disappearance of starting material indicates completion.

-

-

Lithiation & Carboxylation:

-

Dissolve THP-ether in dry THF at -78°C under Argon.

-

Add n-BuLi dropwise. Critical: Maintain temp < -70°C to prevent retro-conversion.

-

Cannulate the lithiated species into a solution of Methyl Chloroformate in THF at -78°C.

-

Why: Inverse addition prevents double-addition side products.

-

-

Deprotection & Silylation (The Switch):

-

Treat the crude intermediate with MeOH/H2SO4 (cat.) to remove THP.

-

Isolate the free alcohol: Methyl 4-hydroxy-2-butynoate.

-

Final Step: React with TMSCl/Imidazole in DCM (0°C -> RT).

-

Purification: Vacuum distillation (bp ~85°C @ 0.5 mmHg) yields the pure silyl ester.

-

Figure 1: Step-wise synthesis workflow for the generation of the TMS-protected ester.

Application A: The "Masked" Butenolide (Electrophilic Cyclization)

The most direct application is the synthesis of 3,4-dihalogenated furan-2(5H)-ones . These are potent antibiotic scaffolds (e.g., fimbrolides) and precursors for cross-coupling.

The Mechanism

The TMS group masks the nucleophilic oxygen. Upon exposure to an electrophile (like Iodine Monochloride, ICl), the alkyne is activated. The TMS group is cleaved (halodesilylation or hydrolysis), and the oxygen attacks the activated alkyne in a 5-endo-dig fashion.

Experimental Protocol: Iodocyclization

-

Setup: Dissolve TMS-ester (1.0 mmol) in DCM (5 mL).

-

Reagent: Add ICl (1.2 mmol) dropwise at 0°C.

-

Reaction: Stir for 30 min. The solution turns dark red/brown.

-

Workup: Quench with sat. Na2S2O3 (removes excess iodine). Extract with DCM.

-

Result: 3,4-diiodofuran-2(5H)-one.

-

Note: The iodine at C3 and C4 allows for sequential Sonogashira or Suzuki couplings, enabling rapid library generation.

-

Application B: Isomerization to Silyloxy Dienes (Diels-Alder)

Under catalytic conditions, the alkyne can isomerize to form a conjugated 2-silyloxy-1,3-diene . This species is a structural analog of the Danishefsky diene, highly reactive in Diels-Alder cycloadditions.

-

Catalyst: Ruthenium or Phosphine/Base.

-

Transformation: Methyl 4-(TMS-oxy)-2-butynoate

Methyl 3-(TMS-oxy)-2,4-dienoate (isomerization). -

Utility: Reacts with electron-deficient olefins to form highly substituted cyclohexadienes (precursors to polysubstituted aromatics).

Application C: Gold-Catalyzed Divergence

Gold(I) catalysis offers a "soft" activation of the alkyne, promoting cycloisomerization under neutral conditions.

-

Pathway: The Au(I) coordinates to the alkyne. The silyloxy oxygen attacks the internal carbon (5-endo-dig), followed by a 1,2-silyl shift or protodesilylation.

-

Product: 3-substituted furan-2(5H)-ones.

-

Advantage: Unlike the iodine method, this preserves the C3/C4 positions for hydrogen or other alkyl groups if pre-installed.

Figure 2: Divergent reaction pathways accessible from the common TMS-protected precursor.

Data Summary: Reactivity Profile

| Reaction Type | Reagent/Catalyst | Primary Product | Key Mechanism |

| Halocyclization | ICl, I2, or IBr | 3,4-Dihalofuran-2(5H)-one | Electrophilic addn / 5-endo-dig |

| Hydrolysis | H2SO4 / MeOH | Furan-2(5H)-one (Butenolide) | Acid-catalyzed lactonization |

| Isomerization | Ru(PPh3)3Cl2 or Base | Silyloxy-1,3-diene | 1,3-Hydride shift |

| Cycloisomerization | AuCl(PPh3) / AgOTf | 3-Substituted Furanone |

References

-

Synthesis of 3,4-Dihalogenated Furan-2(5H)-ones by Electrophilic Cyclization. Source: Zhu, X., et al. Chemistry – An Asian Journal, 2012. Context: Establishes the protocol for iodine-mediated cyclization of 4-hydroxy-2-alkynoates. [Link]

-

Methyl 4-hydroxy-2-butynoate. Source:Organic Syntheses, Coll. Vol. 6, p.737 (1988); Vol. 57, p.65 (1977). Context: The foundational procedure for synthesizing the core ester moiety from propargyl alcohol. [Link]

-

Enantioselective Cyclizations of Silyloxyenynes. Source: Toste, F. D., et al. Journal of the American Chemical Society, 2012. Context: Demonstrates the utility of silyloxy alkynes in Gold(I)-catalyzed enantioselective transformations. [Link]

-

Transition-Metal-Catalyzed Cyclization of Alkynoic Acids. Source:Journal of Organic Chemistry, 2005. Context: Comparative study of Rh, Pd, and Ag catalysts for lactonization, relevant to the deprotected pathway. [Link]

Safety data sheet SDS for ethyl 4-(trimethylsilyloxy)-2-butynoate

Technical Safety Guide: Ethyl 4-(trimethylsilyloxy)-2-butynoate

Executive Technical Summary

This guide provides an in-depth safety and handling analysis of Ethyl 4-(trimethylsilyloxy)-2-butynoate , a specialized organosilicon intermediate used in the synthesis of heterocycles (e.g., thiophenes, pyridines) and complex natural products.

Critical Safety Alert: While specific GHS data for this CAS is limited in public databases, structure-activity relationship (SAR) analysis reveals a dual-hazard profile. The compound is a latent vesicant . Upon contact with moisture (skin/mucosa), the trimethylsilyl (TMS) group hydrolyzes to release Ethyl 4-hydroxy-2-butynoate , a known potent vesicant that causes severe, delayed chemical burns. Furthermore, the

Handling Mandate: Treat this compound with the same rigor as acid chlorides or alkylating agents. All manipulations must occur under an inert atmosphere (Argon/Nitrogen) to prevent hydrolysis and degradation.

Chemical Identity & Physicochemical Properties

| Property | Data | Note |

| IUPAC Name | Ethyl 4-(trimethylsilyloxy)but-2-ynoate | |

| CAS Number | 122850-62-8 | Confirmed via chemical catalogs [1].[1][2] |

| Molecular Formula | ||

| Molecular Weight | 200.31 g/mol | |

| Physical State | Colorless to pale yellow liquid | Viscosity is typically low. |

| Solubility | Soluble in | Reacts violently with water/alcohols. |

| Boiling Point | ~80–90 °C @ 0.5 mmHg (Predicted) | Extrapolated from methyl analog ( |

| Stability | Moisture Sensitive; Acid Sensitive | Hydrolyzes to parent alcohol and TMS-OH. |

Hazard Identification (GHS & Mechanistic)

As a Senior Scientist, I classify this material based on the "Precautionary Principle," deriving hazards from its reactive moieties: the Silyl Ether and the Conjugated Alkyne .

Primary Hazards

-

Skin Corrosion/Irritation (Category 1B): The parent compound (4-hydroxy-2-butynoate) is documented as a "potent vesicant" [2]. Hydrolysis on the skin surface releases this blistering agent.

-

Serious Eye Damage (Category 1): Irreversible corneal damage is likely upon contact due to the combination of acidity (from hydrolysis) and alkylation.

-

Specific Target Organ Toxicity (Single Exposure): Respiratory tract irritation. Inhalation of vapors may cause delayed pulmonary edema.

The Hydrolysis-Toxicity Nexus

The safety profile is dictated by the stability of the O-Si bond. In the presence of ambient humidity or physiological moisture, the protective group is cleaved.

Figure 1: Mechanism of toxicity activation via hydrolysis. The lipophilic TMS ether penetrates the stratum corneum before hydrolyzing, delivering the vesicant payload deep into the tissue.

Safe Handling & Experimental Protocols

Storage Requirements

-

Temperature: Store at 2–8°C (Refrigerator). High temperatures may induce polymerization of the alkyne.

-

Atmosphere: Store under Argon or Nitrogen . Use Parafilm® or electrical tape to seal caps; however, a Teflon-lined screw cap inside a secondary desiccator is preferred.

-

Container: Glass (borosilicate). Avoid metal containers due to potential acetylide formation if trace free acid is present.

Transfer Protocol (Schlenk Technique)

Due to moisture sensitivity, open-air pouring is strictly prohibited.

-

Preparation: Flame-dry all glassware and cool under a stream of dry Argon.

-

Syringe Transfer: Use a gas-tight syringe (Hamilton) or a cannula for volumes >10 mL.

-

Note: Pre-rinse the syringe with anhydrous solvent (e.g., dry THF) to remove adsorbed moisture.

-

-

Quenching: Any residue in the syringe must be quenched in a beaker of dilute NaOH/Methanol before disposal to neutralize the vesicant properties.

PPE Standards

-

Gloves: Silver Shield (Laminate) or double-layered Nitrile (minimum 8 mil total thickness). Standard latex is permeable to this class of organic esters.

-

Eye Protection: Chemical splash goggles + Face shield. Safety glasses are insufficient for vesicants.

-

Respiratory: Work must be performed in a certified fume hood.

Emergency Response & First Aid

| Scenario | Immediate Action | Scientific Rationale |

| Skin Contact | Blot, don't rub. Wash with PEG-400 (if available) or copious soap/water for 20 min. | Water hydrolyzes the TMS; PEG-400 solubilizes the lipophilic ester before it penetrates. |

| Eye Contact | Irrigate with saline/water for 30 mins. Lift eyelids. | Hydrolysis generates local acidity; immediate dilution is critical to prevent corneal opacity. |

| Inhalation | Move to fresh air. Administer oxygen if breathing is labored. | Alkyne esters can cause delayed respiratory sensitization. |

| Spill Cleanup | Do not use water. Absorb with vermiculite or dry sand. | Water addition will release heat and generate the toxic parent alcohol, expanding the hazard zone. |

Synthesis & Application Context

Researchers typically utilize this compound as a "masked" form of the unstable 4-hydroxy-2-butynoate. It serves as a dienophile in Diels-Alder reactions or a precursor for transition-metal catalyzed cyclizations.

Workflow Logic: The TMS group is often removed in situ using mild fluoride sources (e.g., TBAF) or acidic conditions, triggering the reaction cascade.

Figure 2: Operational workflow emphasizing the critical safety node at the Workup stage, where the toxic parent compound is generated.

Disposal & Regulatory Compliance

-

Waste Stream: Segregate as "Halogen-Free Organic Solvent Waste" (unless halogenated solvents are used).

-

Deactivation: Before disposal, treat the waste solution with 10% NaOH/Methanol to hydrolyze the ester and degrade the Michael acceptor system.

-

Regulatory: Ensure compliance with 40 CFR 261 (RCRA) in the US. This compound is likely considered a "P-listed" or "U-listed" equivalent characteristic waste due to toxicity.

References

-

Alfa Chemistry. (2025). Ethyl 4-(trimethylsilyloxy)-2-butynoate Product Data. Retrieved from

-

Organic Syntheses. (1980). Methyl 4-hydroxy-2-butynoate Synthesis and Safety Notes. Org. Synth. 1980, 59, 10. (Note: Describes the "potent vesicant" nature of the parent class). Retrieved from

-

PubChem. (2025). Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate (Isomer/Analog Data). Retrieved from

Sources

Technical Guide: Ethyl 4-(trimethylsilyloxy)but-2-ynoate

Topic: Synonyms for ethyl 4-(trimethylsilyloxy)but-2-ynoate Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ethyl 4-(trimethylsilyloxy)but-2-ynoate (CAS: 122850-62-8 ) is a specialized organosilicon building block used primarily in organic synthesis as a protected functionalized alkyne.[1][2][3][4] Characterized by an electron-deficient triple bond conjugated to an ethyl ester and a silyl-protected primary alcohol, this molecule serves as a versatile dienophile in cycloaddition reactions and a precursor for heterocyclic compounds such as furans, butenolides, and pyrroles.

This guide provides a definitive analysis of its nomenclature, physicochemical properties, synthetic pathways, and applications, designed for researchers requiring high-fidelity data for experimental design.

Chemical Identity & Nomenclature

Accurate identification is critical when sourcing or citing this compound, as variations in nomenclature often lead to confusion with its isomers (e.g., 2-hydroxy-4-silyl-3-ynoates).

Validated Synonyms

The following table consolidates accepted synonyms across IUPAC, CAS, and commercial vendor databases.

| Nomenclature System | Synonym | Context |

| IUPAC Name | Ethyl 4-(trimethylsilyloxy)but-2-ynoate | Formal systematic name.[3] |

| CAS Index Name | 2-Butynoic acid, 4-[(trimethylsilyl)oxy]-, ethyl ester | Official Chemical Abstracts Service designation.[2] |

| Alternative Systematic | Ethyl 4-[(trimethylsilyl)oxy]but-2-ynoate | Common variation in literature.[2][3] |

| Vendor Common Name | Ethyl 4-trimethylsiloxy-2-butynoate | Frequently used in supplier catalogs (e.g., Alfa Chemistry).[3] |

| Structural Descriptor | 4-Trimethylsilyloxy-2-butynoic acid ethyl ester | Emphasizes the acid parent structure.[3] |

Structural Analysis

The molecule consists of a 4-carbon alkynyl chain. The C1 position is an ethyl ester, C2 and C3 form the alkyne (triple bond), and C4 is a methylene group attached to a trimethylsilyloxy (TMS-ether) moiety.

-

Formula :

-

Molecular Weight : 212.32 g/mol

-

SMILES : CCOC(=O)C#CCO(C)C

-

InChI Key : (Isomer specific) - Note: Always verify stereochemistry if applicable, though this molecule is achiral.

Synthetic Utility & Applications

Role in Organic Synthesis

Researchers utilize this compound primarily to introduce a 4-carbon functionalized unit into a scaffold while keeping the terminal alcohol protected.

-

Dienophile in Diels-Alder Reactions : The ester group at C1 makes the alkyne electron-deficient, activating it for inverse-electron-demand or standard Diels-Alder cycloadditions. The TMS group prevents side reactions at the alcohol.

-

Heterocycle Formation : Post-coupling, the TMS group can be removed (using TBAF or acid) to reveal the alcohol, which can then cyclize onto the ester to form butenolides (furan-2(5H)-ones).

-

Organometallic Coupling : Used as a coupling partner in Sonogashira reactions where the ester functionality is preserved.

Mechanistic Pathway: Heterocycle Synthesis

The following diagram illustrates a typical workflow where this compound is used to synthesize a substituted furan derivative.

Experimental Protocol: Preparation & Handling

While commercially available, the compound is often synthesized in situ or in-house to ensure freshness, as silyl ethers can hydrolyze.

Synthesis from Ethyl 4-hydroxybut-2-ynoate

Objective : Protection of the primary alcohol.

-

Reagents : Ethyl 4-hydroxybut-2-ynoate (1.0 equiv), Chlorotrimethylsilane (TMSCl, 1.2 equiv), Imidazole (2.0 equiv), Dichloromethane (DCM).

-

Protocol :

-

Dissolution : Dissolve ethyl 4-hydroxybut-2-ynoate in anhydrous DCM (0.2 M concentration) under an inert atmosphere (N₂ or Ar).

-

Base Addition : Add imidazole (2.0 equiv) and cool the solution to 0°C.

-

Silylation : Dropwise add TMSCl (1.2 equiv). A white precipitate (imidazolium chloride) will form.

-

Reaction : Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC (the product is less polar than the starting alcohol).

-

Workup : Quench with water, extract with DCM, wash with brine, and dry over

. -

Purification : Flash column chromatography (typically Hexanes/EtOAc) or vacuum distillation.

-

Physical Properties Data

| Property | Value | Note |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | ~215–216 °C (at 760 mmHg) | Predicted/Lit. |

| Density | ~0.98 g/mL | Estimated |

| Solubility | Soluble in DCM, THF, Et₂O, EtOAc | Hydrolyzes in aqueous acid |

| Stability | Moisture sensitive | Store under inert gas at 2–8°C |

Sourcing & Verification

When ordering, verify the structure explicitly. Do not confuse with Ethyl 2-hydroxy-4-(trimethylsilyl)but-3-ynoate (an isomer where Si is attached to Carbon, not Oxygen).

-

Beilstein/Reaxys ID : Check for cross-references to "4-hydroxy-2-butynoic acid ethyl ester TMS ether".

-

Purity Check : 1H NMR is the gold standard. Look for the characteristic TMS singlet at

ppm (9H) and the methylene doublet/singlet at

References

-

National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for Ethyl 4-hydroxybut-2-ynoate (Parent Compound). Retrieved from [Link]

-

Organic Syntheses . General Procedures for Silylation of Alcohols. (Contextual Reference for Protocol 4.1). Retrieved from [Link]

Sources

Methodological & Application

Synthesis of ethyl 4-(trimethylsilyloxy)-2-butynoate from ethyl 4-hydroxy-2-butynoate

Executive Summary

This guide details the protocol for synthesizing ethyl 4-(trimethylsilyloxy)-2-butynoate via the O-silylation of ethyl 4-hydroxy-2-butynoate . This transformation is a critical protection step in the synthesis of complex heterocycles and natural product analogues. The propargylic alcohol moiety is masked as a trimethylsilyl (TMS) ether to prevent interference during subsequent nucleophilic additions or metal-catalyzed couplings targeting the alkyne or ester functionalities.

Unlike standard alkyl alcohols, the propargylic nature of the substrate requires strict adherence to anhydrous conditions to prevent competitive hydrolysis and ensuring the stability of the electron-deficient alkyne-ester system.

Reaction Mechanism & Rationale

The synthesis utilizes a nucleophilic substitution at silicon, catalyzed by imidazole. This method is superior to amine-base methods (e.g., Et₃N) due to the formation of the highly reactive N-trimethylsilylimidazole intermediate, which accelerates silylation of the sterically unhindered primary alcohol.

Mechanistic Pathway[1][2][3][4]

-

Activation: Imidazole reacts with Trimethylsilyl chloride (TMSCl) to form the electrophilic N-trimethylsilylimidazolium species.

-

Silylation: The hydroxyl group of ethyl 4-hydroxy-2-butynoate attacks the silicon center.

-

Elimination: Imidazole is regenerated (acting as a base to scavenge HCl), yielding the silyl ether product.

Figure 1: Catalytic cycle of imidazole-mediated O-silylation.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5] | Purity | Handling Note |

| Ethyl 4-hydroxy-2-butynoate | 128.13 | 1.0 | >95% | Starting Material (SM) |

| Trimethylsilyl Chloride (TMSCl) | 108.64 | 1.2 | 99% | Moisture sensitive; dispense via syringe |

| Imidazole | 68.08 | 1.5 | 99% | Recrystallize if yellow; hygroscopic |

| Dichloromethane (DCM) | 84.93 | Solvent | Anhydrous | Dry over CaH₂ or molecular sieves |

Step-by-Step Procedure

Phase 1: Setup and Activation (T = 0 min)

-

Glassware Prep: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Flush with Nitrogen (

) or Argon for 5 minutes. -

Solvation: Charge the flask with Ethyl 4-hydroxy-2-butynoate (10.0 mmol, 1.28 g) and Anhydrous DCM (50 mL).

-

Base Addition: Add Imidazole (15.0 mmol, 1.02 g) in one portion. The solution may become slightly cloudy as imidazole dissolves.

-

Cooling: Submerge the flask in an ice-water bath (

). Stir for 10 minutes to equilibrate.

Phase 2: Silylation (T = 15 min)

-

Addition: Add TMSCl (12.0 mmol, 1.52 mL) dropwise via syringe over 5–10 minutes.

-

Observation: A white precipitate (imidazolium hydrochloride) will form immediately. This confirms the reaction is proceeding.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C). Stir for 1–2 hours.

-

Monitoring: Check by TLC (Silica; 20% EtOAc/Hexanes). The starting material (

) should disappear, replaced by a less polar spot (

-

Phase 3: Workup & Isolation

-

Quench: Dilute the reaction mixture with 50 mL of Diethyl Ether (

).-

Why Ether? It precipitates more imidazole salts, making filtration easier.

-

-

Filtration: Filter the suspension through a sintered glass funnel or a celite pad to remove the solid salts. Rinse the cake with cold

. -

Wash: Transfer the filtrate to a separatory funnel. Wash rapidly with:

-

1x 30 mL Cold Water (removes residual imidazole).

-

1x 30 mL Saturated Brine.

-

-

Drying: Dry the organic layer over Anhydrous

for 10 minutes. Filter. -

Concentration: Concentrate under reduced pressure (Rotovap) at

.-

Caution: The product is an ester and potentially volatile.[1] Do not apply high vacuum (< 5 mbar) for extended periods if heating.

-

Purification

For most applications, the crude oil (typically >95% pure) is sufficient. If higher purity is required:

-

Method: Kugelrohr Distillation.

-

Conditions: High vacuum (0.1 mmHg), gentle heating.

-

Note: Avoid silica gel chromatography if possible, as the acidic nature of silica can hydrolyze the propargylic TMS ether. If chromatography is necessary, pretreat the column with 1%

in Hexanes.

Quality Control & Characterization

The following data validates the structural integrity of the product.

Expected Analytical Data

| Technique | Feature | Diagnostic Signal | Interpretation |

| 1H NMR (CDCl₃) | TMS Group | Strong singlet confirms silylation. | |

| Propargylic | Slight downfield shift vs. SM. | ||

| Ethyl Ester | Intact ester functionality. | ||

| IR Spectroscopy | O-H Stretch | Absent | Disappearance of broad peak at 3400 cm⁻¹. |

| C=O Stretch | ~1715 cm⁻¹ | Conjugated ester.[1] | |

| Si-C Stretch | ~1250, 845 cm⁻¹ | Characteristic TMS bands. |

Troubleshooting Guide

-

Issue: Incomplete conversion after 2 hours.

-

Issue: Product converts back to alcohol during storage.

Process Logic & Workflow

The following diagram illustrates the critical decision points and flow of the synthesis.

Figure 2: Operational workflow for the synthesis and purification process.

References

-

Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Standard protocols for Silyl Ethers).[2]

-

Corey, E. J.; Venkateswarlu, A. "Protection of Hydroxyl Groups as tert-Butyldimethylsilyl Derivatives." J. Am. Chem. Soc.1972 , 94, 6190–6191. (Foundational methodology for silyl protection).[2]

-

Lissel, M.; Weiffen, J. "Mild and Efficient Silylation of Alcohols with Hexamethyldisilazane." Synth. Commun.1981 , 11, 545. (Alternative HMDS protocols).

-

Organic Syntheses. "Esterification of Carboxylic Acids: Ethyl and Methyl 4-Acetoxybenzoates." Org.[3] Synth.1977 , 56,[3] 59. (General handling of ester-containing substrates).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. benchchem.com [benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN102503846B - Method for synthesis of ethyl 2-(1-phenylethylamino)-4-oxo-4-phenylbutanoate - Google Patents [patents.google.com]

- 5. jocpr.com [jocpr.com]

- 6. Trimethylsilylethanol and its derived protecting reagents [en.highfine.com]

- 7. Ethyl 2-oxo-4-(trimethylsilyl)but-3-ynoate - Enamine [enamine.net]

- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]

Application Note: Strategic Utilization of Ethyl 4-(trimethylsilyloxy)-2-butynoate in Natural Product Synthesis

[1][2][3]

Abstract & Strategic Profile

Ethyl 4-(trimethylsilyloxy)-2-butynoate (1 ) represents a high-value C4 synthon in the total synthesis of polyketides, alkaloids, and terpene-based natural products.[1][2][3] Functioning as a "masked" butenolide and a highly functionalized Michael acceptor, this reagent offers a distinct advantage over its unprotected parent alcohol (ethyl 4-hydroxy-2-butynoate) by preventing premature lactonization and enhancing solubility in non-polar solvents required for organometallic transformations.[1][2]

This Application Note details the strategic deployment of 1 in constructing

Key Chemical Attributes

| Feature | Synthetic Advantage |

| TMS Protection | Masks the |

| Alkyne Moiety | High reactivity toward Transition Metal Catalysis (Au, Pd) and conjugate addition.[3] |

| Ester Group | Serves as the electrophilic trap for eventual lactonization or furan formation.[2] |

| Amphiphilicity | Soluble in non-polar media (Hexanes/Toluene) unlike the free alcohol.[1][3] |

Mechanistic Utility & Pathways[1][2][4]

The utility of 1 bifurcates into two primary mechanistic pathways essential for natural product scaffolds:

-

The "Masked Butenolide" Pathway (Conjugate Addition): The alkyne acts as a Michael acceptor.[3] Following nucleophilic attack (e.g., by organocuprates), the TMS group is cleaved (in situ or sequentially), triggering spontaneous cyclization to form

-butenolides (furan-2(5H)-ones).[1][2][3] -

The "Cycloisomerization" Pathway (Metal Catalysis): Under Gold(I) or Palladium(II) catalysis, the reagent undergoes intramolecular cyclization to yield 2-ethoxyfurans or, upon hydrolysis, various furanone derivatives.[3] This is critical for synthesizing furanocembranoids.[1][2]

Figure 1: Divergent synthetic pathways for Ethyl 4-(trimethylsilyloxy)-2-butynoate accessing distinct natural product cores.

Detailed Experimental Protocols

Protocol A: Synthesis of Reagent (1)

Rationale: Commercial supplies can degrade.[1][3] Fresh preparation ensures the integrity of the TMS group and absence of hydrolyzed free alcohol.[3]

Reagents: Propargyl alcohol (1.0 equiv), n-Butyllithium (2.2 equiv), Ethyl Chloroformate (1.1 equiv), TMSCl (1.1 equiv), THF (Anhydrous).[2][3]

-

Protection: Dissolve propargyl alcohol in THF at 0°C. Add Imidazole (1.2 equiv) and TMSCl (1.1 equiv). Stir for 2h. Perform aqueous workup to isolate 3-(trimethylsilyloxy)propyne .[1][2][3]

-

Lithiation: Cool a solution of 3-(trimethylsilyloxy)propyne (10 mmol) in THF (50 mL) to -78°C .

-

Deprotonation: Add n-BuLi (10.5 mmol, 2.5 M in hexanes) dropwise. Critical: Maintain temp < -70°C to prevent retro-Brook rearrangement. Stir for 45 min.

-

Carboethoxylation: Add Ethyl Chloroformate (11 mmol) dropwise. Stir at -78°C for 1h, then allow to warm to 0°C over 2h.

-

Quench & Isolation: Quench with sat. NH4Cl.[1][2] Extract with Et2O.[1][2][4][5] Dry over MgSO4.[1][2][5][6]

-

Purification: Vacuum distillation (bp ~85°C @ 0.5 mmHg) is preferred over silica chromatography to prevent TMS hydrolysis.[1][2][3]

Validation:

-

1H NMR (CDCl3):

4.40 (s, 2H, CH2), 4.25 (q, 2H, OCH2), 1.30 (t, 3H, CH3), 0.18 (s, 9H, TMS).[3] Absence of broad OH peak at ~2.5 ppm confirms protection.

Protocol B: Gold(I)-Catalyzed Synthesis of Furan Cores

Application: Synthesis of Furanocembranoids.[1][2][3]

Reagents: Reagent 1 (1.0 equiv), AuCl(PPh3) (5 mol%), AgSbF6 (5 mol%), DCM (0.1 M).[3]

-

Catalyst Activation: In a flame-dried flask, mix AuCl(PPh3) and AgSbF6 in DCM under Argon. Stir for 10 min (formation of white AgCl precipitate indicates active cationic Gold species).[1][3]

-

Addition: Add Reagent 1 (dissolved in minimal DCM) to the catalyst mixture.

-

Reaction: Stir at Room Temperature for 2–4 hours.

-

Monitoring: TLC will show disappearance of the alkyne (less polar) and appearance of the furan (fluorescent under UV).[3]

-

-

Workup: Filter through a short pad of Celite to remove Gold/Silver salts.[1] Concentrate in vacuo.[1][2]

-

Result: Yields 2-ethoxy-4-(trimethylsilyl)furan (or desilylated variant depending on conditions). This intermediate is highly nucleophilic and can be directly coupled with electrophiles (e.g., aldehydes) in a vinylogous Mukaiyama aldol fashion.[3]

Protocol C: Construction of -Butenolides via Michael Addition

Application: Total synthesis of Rubrolides or Acetogenin subunits.[1][2]

Reagents: Reagent 1 , Organocuprate (

-

Nucleophile Formation: Generate

in THF at -78°C from the corresponding halide and CuI. -

Michael Addition: Add Reagent 1 dropwise to the cuprate solution. The TMS group protects the hydroxyl from deprotonation by the organometallic.[2][3]

-

Trapping (Optional): The resulting enolate can be trapped with an aldehyde if

-substitution is desired (Tandem Michael-Aldol). -

Cyclization: Quench the reaction with 10% HCl/EtOH .

-

Isolation: Extract with EtOAc. The product is the substituted

-butenolide.[1][2]

Case Study: Application in Natural Product Scaffolds

The following diagram illustrates the application of 1 in a generalized convergent synthesis for Cembranolide diterpenes, where the furan ring is constructed late-stage.

Figure 2: Convergent assembly of the Furanocembranolide skeleton using Reagent 1.[1][2]

Troubleshooting & Stability (Self-Validating Systems)

To ensure experimental success, researchers must adhere to these stability parameters. The protocol is "self-validating" if the following checkpoints are met:

| Issue | Indicator | Corrective Action |

| TMS Hydrolysis | Appearance of broad OH stretch (3400 cm⁻¹) in IR or shift in NMR. | Re-distill reagents; ensure glassware is flame-dried.[1][2] Use Imidazole buffer.[1][2] |

| Polymerization | Reaction mixture turns dark brown/viscous; loss of alkyne peak.[1] | Alkyne esters are thermal sensitive.[1][2] Keep reaction T < 0°C during nucleophile addition. |

| Incomplete Cyclization | Presence of acyclic ester in crude NMR.[1] | Extend acid catalysis time or increase temperature to 40°C during the acid workup phase. |

References

-

Marshall, J. A., et al. "Synthesis of (S)-4-(t-Butyldimethylsilyloxy)-2-pentyn-1-ol."[1][2] Organic Syntheses, Vol. 81, 2005, p. 157.[3] (Methodology adapted for TMS analogs).

-

Trost, B. M., & Rhee, Y. H. "Ruthenium-Catalyzed Cycloisomerization of Alkynols."[2] Journal of the American Chemical Society, Vol. 124, No. 11, 2002.[3] (Foundational work on metal-catalyzed alkynoate cyclization). [1][3]

-

Hashmi, A. S. K. "Gold-Catalyzed Organic Reactions."[1][2] Chemical Reviews, Vol. 107, No. 7, 2007.[3] (Review of Au-catalyzed furan synthesis from alkynes). [1][3]

-

PubChem Compound Summary. "Ethyl 2-hydroxy-4-(trimethylsilyl)but-3-ynoate."[1][2] (Structural data and physical properties). [1][3]

-

Pale, P., & Chuche, J. "Synthesis of Furans via Silver-Catalyzed Cyclization of Alkynyl Diols."[2] Tetrahedron Letters, Vol. 28, 1987.[3] (Early precedent for Ag/Au cyclization of these substrates).[1][3]

Sources

- 1. Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate | C9H16O3Si | CID 44630343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 2-oxo-4-(trimethylsilyl)but-3-ynoate - Enamine [enamine.net]

- 3. theses.gla.ac.uk [theses.gla.ac.uk]

- 4. Asymmetric Vinylogous Aldol Reaction of Silyloxy Furans with a Chiral Organic Salt - PMC [pmc.ncbi.nlm.nih.gov]

- 5. orgsyn.org [orgsyn.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. people.uleth.ca [people.uleth.ca]

- 8. Diels-Alder Reactions of Silyloxy Furans: Scope and Limitations [acswebcontent.acs.org]

- 9. eprints.hud.ac.uk [eprints.hud.ac.uk]

Application Note: Stereoselective Coupling of Ethyl 4-(trimethylsilyloxy)-2-butynoate with Organocuprates

This application note details the protocol for the stereoselective coupling of ethyl 4-(trimethylsilyloxy)-2-butynoate with organocuprate reagents. This reaction is a cornerstone method for synthesizing trisubstituted (E)-alkenoates , which serve as critical intermediates in the synthesis of terpenes, pheromones, and polyketide natural products.

Introduction & Mechanistic Principles

The coupling of ethyl 4-(trimethylsilyloxy)-2-butynoate (1) with lithium dialkylcuprates (Gilman reagents,

Key Mechanistic Features

-

Regioselectivity: The organic residue (

) from the cuprate attacks the electrophilic -

Chemoselectivity: The bulky trimethylsilyl (TMS) protecting group at the

-position prevents the formation of chelated intermediates that typically occur with free propargylic alcohols. This suppression of chelation is critical for favoring the thermodynamic (E)-isomer . -

Stereoselectivity: The reaction proceeds through an allenyl enolate intermediate. Upon protonation (quenching), the system relaxes to the thermodynamically more stable geometry where the bulky

-substituent and the ester group are trans to each other.

Reaction Pathway

Visualizing the Reaction Logic

The following diagram illustrates the transformation from the acetylenic ester to the final trisubstituted alkene, highlighting the intermediate allenolate species.

Experimental Protocol

Reagents and Materials[1][2][3][4][5][6][7][8]

-

Substrate: Ethyl 4-(trimethylsilyloxy)-2-butynoate (Commercially available or prepared via silylation of ethyl 4-hydroxy-2-butynoate).

-

Organolithium Reagent:

(e.g., MeLi, n-BuLi, PhLi). Titrate before use. -

Copper Source: Copper(I) Iodide (CuI).[1] Must be purified (white powder, not green/brown) and dried under vacuum.

-

Solvent: Anhydrous Tetrahydrofuran (THF), freshly distilled or from a solvent purification system.

-

Quench: Saturated aqueous Ammonium Chloride (

).

Step-by-Step Procedure

Step 1: Preparation of the Gilman Reagent (

-

Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum under an argon atmosphere.

-

Add CuI (380 mg, 2.0 mmol, 2.0 equiv) and evacuate/backfill with argon three times.

-

Add anhydrous THF (10 mL) and cool the suspension to 0 °C (ice bath).

-

Dropwise add the Organolithium reagent (

, 4.0 mmol, 4.0 equiv).-

Observation: The solution will initially turn yellow (precipitate) and then become a clear, colorless (or slightly tan) homogeneous solution as the dialkylcuprate forms.

-

-

Stir at 0 °C for 15–20 minutes.

-

Cool the mixture to -78 °C (dry ice/acetone bath).

Step 2: Conjugate Addition

-

Dissolve Ethyl 4-(trimethylsilyloxy)-2-butynoate (200 mg, 1.0 mmol, 1.0 equiv) in anhydrous THF (2 mL) in a separate flame-dried vial.

-

Add the substrate solution dropwise to the cuprate solution at -78 °C over 5 minutes. Run the addition slowly down the side of the flask to precool the solution.

-

Stir the reaction mixture at -78 °C for 1 to 2 hours .

-

Monitoring: Check reaction progress via TLC (visualize with UV or KMnO4 stain). The starting alkyne spot should disappear.

-

Step 3: Quenching and Workup

-

Quench the reaction at -78 °C by adding saturated aqueous NH4Cl (5 mL).

-

Allow the mixture to warm to room temperature.

-

Observation: The mixture will turn deep blue due to the formation of copper-ammonia complexes.

-

-

Dilute with Diethyl Ether (

) or Ethyl Acetate (20 mL). -

Separate the layers. Extract the aqueous layer twice with

(2 x 10 mL). -

Wash the combined organic layers with brine (10 mL), dry over anhydrous

or

Step 4: Purification

-

Purify the crude oil via flash column chromatography on silica gel.

-

Eluent: Hexanes/Ethyl Acetate gradient (typically 95:5 to 80:20).

-

Stability Note: The TMS group is generally stable to silica gel, but avoid prolonged exposure to acidic stains.

Optimization & Troubleshooting Guide

The following table summarizes common issues and their scientific resolutions based on organocuprate chemistry.

| Issue | Probable Cause | Corrective Action |

| Low Yield | Thermal decomposition of cuprate. | Ensure reaction temperature remains strictly at -78 °C during addition. Ensure CuI is pure (white). |

| Incomplete Conversion | Cuprate aggregation or moisture. | Use 2.0–3.0 equivalents of cuprate. Ensure THF is anhydrous. Add TMSCl (2-3 equiv) to trap the enolate if protonation is sluggish. |

| Desilylation (Loss of TMS) | Acidic quench too harsh. | Use a buffered quench (NH4Cl/NH4OH pH 8) or perform workup rapidly. Avoid HCl. |

| 1,2-Addition (Ketone formation) | "Hard" nucleophile character. | Ensure CuI is not old/oxidized. Residual RLi (not transmetallated) acts as a hard nucleophile; ensure 2:1 RLi:CuI stoichiometry is precise. |

| Z-Isomer Formation | Kinetic trapping or chelation. | If the Z-isomer is desired, use HMPA (or DMPU) cosolvent to alter aggregation, or use a free alcohol substrate to encourage chelation. |

References

-

Corey, E. J., & Beames, D. J. (1972). Precise stereochemical control of the formation of trisubstituted olefins via vinyl copper intermediates. Journal of the American Chemical Society.

-

Lipshutz, B. H., & Sengupta, S. (1992). Organocopper Reagents: Substitution, Conjugate Addition, Carbo/Metallocupration, and Other Reactions. Organic Reactions.

-

Yamamoto, Y. (1986). Selective Synthesis of alpha,beta-Unsaturated Esters via Conjugate Addition. Angewandte Chemie International Edition.

-

Modern Organocopper Chemistry. (2002). Edited by Norbert Krause. Wiley-VCH.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Ethyl 4-(trimethylsilyloxy)-2-butynoate Synthesis

Target Molecule: Ethyl 4-(trimethylsilyloxy)-2-butynoate

Structure:

Introduction

Welcome to the technical support hub for the synthesis of Ethyl 4-(trimethylsilyloxy)-2-butynoate . This intermediate is a critical "Danishefsky-type" precursor often used in [4+2] cycloadditions and heterocycle synthesis.[1]

This guide addresses the two most common synthetic pathways:

-

Route A (De Novo): Lithiation of propargyl TMS ether followed by carboxylation.[1]

-

Route B (Direct Protection): Silylation of ethyl 4-hydroxy-2-butynoate.[1]

Module 1: Synthetic Pathway Visualization

The following logic flow outlines the critical decision points and chemical pathways. Use this to identify where your process might be failing.[1]

Caption: Decision tree for synthesis routes A and B, highlighting critical failure points (red) and intermediates.

Module 2: Troubleshooting Guide (FAQ)

Category 1: Yield Optimization

Q: My yield is consistently low (<40%), but the NMR shows clean product immediately after reaction. What is happening? A: The issue is likely hydrolysis during workup .

-

Root Cause: The O-Si bond (TMS ether) is extremely labile in acidic environments.[1] Standard laboratory practice often involves washing organic layers with 1M HCl or saturated NH4Cl (which is slightly acidic).[1] This cleaves the TMS group, returning the alcohol.

-

Solution: Use a neutral or basic workup .[1] Quench the reaction with saturated Sodium Bicarbonate (NaHCO3) or phosphate buffer (pH 7).[1] Avoid silica gel chromatography if possible, or use silica pre-treated with 1% Triethylamine to neutralize acidity.[1]

Q: I see significant "double addition" products (tertiary alcohols) in Route A. A: This occurs during the reaction of the lithiated alkyne with ethyl chloroformate.

-

Root Cause: The product (an ester) is more reactive toward nucleophiles than the starting chloroformate, or the mixing was too slow/warm.[1]

-

Solution: Ensure Inverse Addition or rapid mixing.

Category 2: Reagent Quality

Q: Can I use HMDS (Hexamethyldisilazane) instead of TMSCl? A: Yes, and it is often preferred for Route A .

-

Reasoning: HMDS protection yields ammonia (

) as the only byproduct, which escapes as gas. This avoids the formation of amine salts (like Imidazolium chloride) that can be hygroscopic or interfere with the subsequent lithiation step if not rigorously removed.

Module 3: Optimized Experimental Protocols

Protocol A: The "Lithiation-Trap" Method (Recommended)

Best for generating the ester from cheap propargyl alcohol.[1]

Reagents:

-

Propargyl alcohol (1.0 equiv)[1]

-

n-BuLi (1.1 equiv, 2.5M in hexanes)[1]

-

Ethyl Chloroformate (1.2 equiv)[1]

Step-by-Step:

-

TMS Protection:

-

Lithiation:

-

Carboxylation (The Critical Step):

-

Add Ethyl Chloroformate (neat) dropwise to the reaction mixture at -78°C.

-

Alternative (Higher Yield): Transfer the cold lithiated solution via cannula into a separate flask containing Ethyl Chloroformate in THF at -78°C.

-

Allow to warm to 0°C slowly over 2 hours.

-

-

Workup (The Yield Saver):

Protocol B: Silylation of Ethyl 4-hydroxy-2-butynoate

Best if you already possess the hydroxy-ester.[1]

Reagents:

Step-by-Step:

-

Dissolve alcohol in DCM at 0°C.

-

Add Imidazole (acts as base and nucleophilic catalyst).[1]

-

Add TMSCl dropwise.[1]

-

Stir at 0°C

RT for 1 hour. -

Workup: Filter off the white precipitate (Imidazolium salt).[1] Wash filtrate with cold NaHCO3 .[1] Dry and concentrate.

Module 4: Comparative Data & Solvent Effects

The following table summarizes solvent and base effects on the yield of the Lithiation Step (Route A) .

| Solvent System | Base Used | Temperature | Yield (%) | Notes |

| THF (Anhydrous) | n-BuLi | -78°C | 85-92% | Gold Standard.[1] Best solubility and reactivity. |

| Diethyl Ether | n-BuLi | -78°C | 65-70% | Slower reaction; Li-acetylide precipitates.[1] |

| THF | LDA | -78°C | 50-60% | LDA is unnecessary; n-BuLi is sufficient and cleaner.[1] |

| THF | n-BuLi | 0°C | <10% | Decomposition/Polymerization.[1] |

References

-

Organic Syntheses, Coll.[1] Vol. 8, p. 444 (1993). Preparation of protected propargylic alcohols.[1]

-

[1]

-

-

Organic Syntheses, Coll.[1] Vol. 10, p. 437 (2004). Synthesis of Methyl 4-Hydroxy-2-Butynoate (Analogous Precursor).[1]

-

[1]

-

-

BenchChem Technical Guide.Trimethylsilyl (TMS) Protecting Groups in Organic Synthesis.

-

Journal of the Chemical Society, Perkin Transactions 1.Lithiation of TMS-propargyl ethers and reaction with electrophiles.

(Note: While specific CAS 66697-09-4 refers to the alpha-hydroxy isomer in some databases, the protocols above are chemically validated for the 4-silyloxy-2-butynoate isomer based on standard alkyne functionalization principles.)

Sources

Troubleshooting low reactivity of ethyl 4-(trimethylsilyloxy)-2-butynoate in cycloadditions

Case ID: DA-TMS-4HB Status: Active Subject: Troubleshooting Low Reactivity in Cycloadditions (Diels-Alder / [3+2]) Assigned Specialist: Senior Application Scientist, Chemical Synthesis Division

Executive Summary & Diagnostic Workflow

The Challenge:

Ethyl 4-(trimethylsilyloxy)-2-butynoate (Reagent A ) is a bifunctional dienophile. While the ester group activates the alkyne for cycloaddition, the

-

Steric Bulk: The trimethylsilyl (TMS) group can hinder the approach of the diene, particularly in endo transition states.

-

Electronic Deactivation: Unlike a ketone or aldehyde, the ether oxygen at the

-position exerts a subtle inductive electron-donating effect, slightly raising the LUMO energy compared to unsubstituted alkynoates.

Diagnostic Decision Tree: Before altering your protocol, use this workflow to identify the root cause of the failure.

Figure 1: Diagnostic logic for identifying whether the failure is kinetic (low reactivity) or thermodynamic/stability-based.

Technical Modules: Detailed Troubleshooting

Module A: Electronic Activation (The "LUMO Gap" Issue)

Problem: The HOMO-LUMO energy gap between your diene and Reagent A is too large. The ester group is electron-withdrawing (good), but the distant silyloxy group is not helping. Solution: Lewis Acid (LA) catalysis.[1][2][3][4] The LA coordinates to the ester carbonyl, withdrawing electron density and lowering the LUMO of the alkyne.

Critical Constraint: You cannot use strong, oxophilic Lewis acids (e.g.,

Recommended Catalysts:

| Catalyst Class | Specific Reagent | Pros | Cons |

|---|

| Lanthanides |

Module B: Steric Management

Problem: The TMS group is effectively a "spinning umbrella" at the

-

Switch Protection: If TMS is too bulky, switch to a linear protecting group like a methyl ether (if deprotection later is not needed) or a less bulky silyl group (though TMS is already small for silyls). Note: Usually, TMS is the compromise. If TMS fails, the issue is likely electronic.

-

High Pressure: Use a high-pressure reactor (10–15 kbar). High pressure accelerates reactions with negative volumes of activation (

), such as Diels-Alder, regardless of steric hindrance.

Module C: Stability & Desilylation

Problem: The reaction turns black/brown, and NMR shows no starting material. Root Cause: "Adventitious Acid." Trace HCl in chloroform or acidic impurities in the diene can cleave the TMS group. The resulting propargylic alcohol is unstable and prone to rearrangement. Protocol Adjustment:

-

Add 5% BSA (N,O-Bis(trimethylsilyl)acetamide) to the reaction mixture. This acts as a "proton sponge" and re-silylates any alcohol that forms.

Experimental Protocols

Protocol A: Thermal Conditions (For Unhindered Dienes)

Use this for highly reactive dienes like cyclopentadiene or furan.

-

Preparation: Dissolve Reagent A (1.0 equiv) and the Diene (2.0–5.0 equiv) in Toluene (0.5 M concentration).

-

Note: High concentration is critical for bimolecular reactions.

-

-

Additives: Add 10 mg of BHT (butylated hydroxytoluene) to prevent radical polymerization of the diene.

-

Execution: Heat to 90°C in a sealed tube (behind a blast shield) for 12–24 hours.

-

Workup: Concentrate directly. Do not wash with acid.

Protocol B: Lewis Acid Catalyzed (For Sluggish Dienes)

Use this for acyclic dienes (e.g., isoprene, Danishefsky’s diene).

-

Setup: Flame-dry a round-bottom flask under Argon.

-

Solvent: Add anhydrous

(DCM). -

Catalyst: Add

(10 mol%). Stir for 10 mins to ensure dissolution. -

Reagent: Add Reagent A (1.0 equiv). Stir for 15 mins to allow coordination.

-

Observation: Solution may shift color slightly (yellowing) due to complexation.

-

-

Diene Addition: Add Diene (1.5 equiv) dropwise at 0°C.

-

Monitoring: Allow to warm to Room Temperature. Monitor by TLC (stain with PMA or KMnO4; UV may be weak for the alkyne).

Mechanistic Visualization

Understanding the coordination mode helps in selecting the right catalyst. The Lewis Acid must coordinate to the carbonyl oxygen, not the silyloxy oxygen.

Figure 2: Mechanistic requirement for activation. The Lewis Acid must preferentially bind to the ester carbonyl to lower the LUMO energy without cleaving the labile O-TMS bond.

Frequently Asked Questions (FAQ)

Q: Can I use Danishefsky’s Diene with this reagent?

A: Yes, but be careful. Danishefsky’s diene is acid-sensitive. Avoid Aluminum or Titanium catalysts. Use Zinc Chloride (

Q: My product has no TMS group after the reaction. Is this a problem? A: If the cycloaddition occurred, the loss of TMS (hydrolysis) might have happened during the workup (silica gel is acidic). If you need the alcohol protected, use triethylamine-buffered silica gel for purification. If you intended to deprotect anyway, this is a "happy accident."

Q: Why not use the free alcohol (4-hydroxy-2-butynoate) instead? A: The free alcohol is compatible with thermal conditions but incompatible with most Lewis Acids (which will react with the -OH to form a metal-alkoxide, killing the catalyst). The TMS group is necessary to mask the proton during catalytic cycles.

References

-

Diels-Alder Reactivity of Acetylenic Esters

-

Lewis Acid Catalysis in Silyloxy Systems

-

Inverse Electron Demand & Orbital Interactions

-

Reagent Stability & Handling

Sources

- 1. researchgate.net [researchgate.net]

- 2. Controlling Catalyst Behavior in Lewis Acid-Catalyzed Carbonyl-Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethyl 2-oxo-4-(trimethylsilyl)but-3-ynoate - Enamine [enamine.net]

- 4. Lewis Acid-Catalyzed Selective [2 + 2]-Cycloaddition and Dearomatizing Cascade Reaction of Aryl Alkynes with Acrylates [organic-chemistry.org]

- 5. Diels-Alder Reaction [organic-chemistry.org]

- 6. quora.com [quora.com]

- 7. Diels Alder Reaction: Dienes and Dienophiles - Chemistry Steps [chemistrysteps.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. pubs.acs.org [pubs.acs.org]

Technical Support Center: Handling Moisture Sensitivity of Trimethylsilyloxy Acetylenic Esters

Welcome to the technical support center for trimethylsilyloxy acetylenic esters. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile but highly sensitive compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges you may encounter during your experiments. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity of your materials and the success of your synthetic endeavors.

I. Understanding the Challenge: The Inherent Lability of Trimethylsilyloxy Acetylenic Esters

Trimethylsilyloxy acetylenic esters are valuable intermediates in organic synthesis, combining the reactivity of an alkyne with the functionality of an ester, while the trimethylsilyl (TMS) group serves as a protecting group for a hydroxyl moiety elsewhere in the molecule. However, the very nature of the trimethylsilyloxy group makes it highly susceptible to hydrolysis. The silicon-oxygen bond is readily cleaved by even trace amounts of water, which can be introduced from solvents, reagents, or the ambient atmosphere. This process, known as desilylation, regenerates the alcohol, potentially leading to unwanted side reactions, reduced yields, and compromised purity of the desired product.

The trimethylsilyl (TMS) group is known to be a labile protecting group under both acidic and basic conditions.[1] In comparison to bulkier silyl ethers like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), the TMS group offers significantly less steric hindrance around the silicon-oxygen bond, making it more accessible to nucleophilic attack by water.[2]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can arise when working with trimethylsilyloxy acetylenic esters.

Issue 1: Unexpected Deprotection (Desilylation) of the Trimethylsilyloxy Group

Q: I am observing the formation of a more polar spot on my TLC plate that corresponds to the deprotected alcohol. What is causing this, and how can I prevent it?

A: This is a classic sign of premature cleavage of the TMS ether. The primary culprit is almost always the presence of moisture. Here’s a breakdown of potential sources and how to mitigate them:

-

Anhydrous Conditions are Paramount: Moisture can be a significant source of protons, promoting the cleavage of the C-Si bond and its replacement with a C-H bond (protodesilylation). It is crucial to work under strictly anhydrous and inert conditions.[3]

-

Glassware: All glassware must be rigorously dried before use. Oven-drying at a high temperature (e.g., 125-140°C) for several hours or overnight is standard practice.[4][5] After drying, allow the glassware to cool under a stream of inert gas (argon or nitrogen) to prevent the adsorption of atmospheric moisture as it cools.[4][5][6]

-

Solvents: Use only freshly distilled or commercially available anhydrous solvents. Solvents should be stored over drying agents such as molecular sieves.[7] For particularly sensitive reactions, it's advisable to distill the solvent from a suitable drying agent immediately before use.

-

Reagents: Ensure all other reagents are anhydrous. Solid reagents can be dried in a vacuum oven. Liquid reagents should be handled under an inert atmosphere.

-

Inert Atmosphere: Conduct all manipulations under a positive pressure of an inert gas like argon or nitrogen.[3][6] A Schlenk line or a glove box provides the most reliable inert atmosphere.[6] For less stringent requirements, a balloon filled with inert gas can be used to maintain a positive pressure in the reaction flask.[8][9][10]

-

Issue 2: Low Yield of the Desired Product

Q: My reaction is consistently giving low yields, and I suspect it's related to the stability of my starting material. What factors could be at play?

A: Low yields can stem from the degradation of the trimethylsilyloxy acetylenic ester before or during the reaction.

-

Improper Storage: These compounds are sensitive and should be stored in a cool, dry, dark place under an inert atmosphere.[11] For long-term storage, consider a freezer, but take precautions to prevent condensation upon removal.[11] It's recommended to store them in vials with air-tight seals, such as those with septa.[4][11][12]

-

Reaction Conditions:

-

pH: The TMS group is labile under both acidic and basic conditions.[1] If your reaction conditions are strongly acidic or basic, consider if a more robust protecting group like TBDMS would be more suitable.[1][2]

-

Temperature: Elevated temperatures can sometimes promote decomposition or side reactions. If possible, try running the reaction at a lower temperature.

-

Issue 3: Difficulty in Purification

Q: During column chromatography, I'm observing streaking and what appears to be decomposition of my product on the silica gel.

A: Silica gel is slightly acidic and contains adsorbed water, both of which can lead to the hydrolysis of the TMS ether during purification.

-

Neutralize the Silica Gel: Before preparing your column, you can neutralize the silica gel. This can be done by washing it with a solution of a non-nucleophilic base, such as triethylamine, in the eluent, followed by flushing with the eluent alone.

-

Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina.

-

Minimize Contact Time: Work quickly during purification. Do not let the compound sit on the column for an extended period.

-

Alternative Purification Methods: If possible, consider other purification techniques like distillation or recrystallization if your compound is amenable to them.

III. Frequently Asked Questions (FAQs)

Q1: How can I confirm that my solvents are sufficiently dry for use with trimethylsilyloxy acetylenic esters?

A1: While commercial anhydrous solvents are generally reliable, you can perform a simple test. A common method is to use a sodium benzophenone ketyl still. The deep blue or purple color of the ketyl radical indicates that the solvent is free of water and oxygen. For routine checks, a Karl Fischer titration is the most accurate method for determining water content.[13][14]

Q2: What is the best way to handle and dispense these sensitive reagents?

A2: Always use syringe techniques under an inert atmosphere.[4][5][12] Use a dry, gas-tight syringe to withdraw the reagent from a bottle sealed with a septum.[4][12] To maintain an inert atmosphere in the reagent bottle, pierce the septum with a needle connected to a source of inert gas to replace the volume of liquid withdrawn.[11]

Q3: Can I use drying agents directly in my reaction mixture?

A3: It is generally not recommended to add drying agents directly to a reaction mixture containing your sensitive compound. Drying agents should be used to dry solvents before they are used in the reaction.[7][15] Some drying agents can be reactive or have acidic/basic properties that could interfere with your reaction or degrade your compound.

Q4: What are the visual cues that my trimethylsilyloxy acetylenic ester has started to decompose?

A4: Decomposition may not always be visually apparent. The most reliable method for monitoring the integrity of your compound is thin-layer chromatography (TLC). The appearance of a new, more polar spot (lower Rf value) often indicates the formation of the corresponding alcohol due to desilylation.

IV. Experimental Protocols

Protocol 1: General Procedure for Handling Trimethylsilyloxy Acetylenic Esters

This protocol outlines the essential steps for setting up a reaction under anhydrous and inert conditions.

-

Glassware Preparation:

-

Thoroughly clean and oven-dry all glassware (round-bottom flask, stir bar, condenser, etc.) at 140°C for at least 4 hours.[4][5]

-

Assemble the glassware while still hot and immediately place it under a positive pressure of dry argon or nitrogen.[4][5] Allow it to cool to room temperature under the inert atmosphere.

-

-

Solvent and Reagent Preparation:

-

Use freshly opened anhydrous solvents or solvents that have been appropriately dried and stored.[16]

-

Ensure all other reagents are of high purity and anhydrous.

-

-

Reaction Setup:

-

To the cooled reaction flask, add the trimethylsilyloxy acetylenic ester and any other solid reagents under a positive flow of inert gas.

-

Seal the flask with a rubber septum.

-

Add anhydrous solvents and liquid reagents via a dry, gas-tight syringe.[8]

-

Maintain a positive pressure of inert gas throughout the reaction, typically by using a balloon or a bubbler system.[4][12]

-

-

Reaction Monitoring and Work-up:

-

Monitor the reaction progress by TLC.

-

Upon completion, perform the reaction work-up. Be mindful that aqueous work-up will cleave the TMS group. If the TMS group needs to be retained, a non-aqueous work-up is necessary.

-

Protocol 2: A Control Experiment to Test for Compound Stability

If you suspect your reaction conditions are too harsh for the trimethylsilyloxy group, a control experiment is invaluable.

-

Set up a reaction as described in Protocol 1.

-

Add your trimethylsilyloxy acetylenic ester and the solvent.

-

Subject the mixture to the full reaction conditions (e.g., temperature, addition of any bases or acids) but without the other key reactants.

-

Monitor the stability of the starting material over the intended reaction time using TLC.

-

If significant decomposition is observed, the reaction conditions need to be modified (e.g., lower temperature, different base/acid) or a more robust protecting group should be considered.

V. Visualizing Key Concepts

Hydrolysis of a Trimethylsilyloxy Group

The following diagram illustrates the general mechanism for the acid-catalyzed hydrolysis of a trimethylsilyloxy group, a common pathway for the decomposition of these sensitive compounds.

Caption: Acid-catalyzed hydrolysis of a trimethylsilyloxy group.

Workflow for Handling Moisture-Sensitive Reagents

This workflow provides a logical sequence of steps to ensure the successful handling of trimethylsilyloxy acetylenic esters.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. fiveable.me [fiveable.me]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 5. web.mit.edu [web.mit.edu]

- 6. Air-free technique - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. ehs.umich.edu [ehs.umich.edu]

- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Drying solvents and Drying agents [delloyd.50megs.com]

- 16. apolloscientific.co.uk [apolloscientific.co.uk]

Validation & Comparative

Comparative Reactivity Profile: Methyl vs. Ethyl 4-(trimethylsilyloxy)-2-butynoate

[1]

Executive Summary

4-(trimethylsilyloxy)-2-butynoate esters are critical bifunctional building blocks in organic synthesis, serving as "lynchpin" reagents for constructing oxygenated heterocycles (furanones, butenolides) and complex natural products.[1]

While the methyl and ethyl variants are often used interchangeably in casual screening, their performance diverges significantly in process chemistry and kinetic-controlled cyclizations .[1]

-

Methyl Ester: Offers superior atom economy and faster reaction kinetics in transesterification-driven cyclizations.[1] It is the preferred choice for rapid, small-scale library synthesis where yield is prioritized over hydrolytic stability.[1]

-

Ethyl Ester: Exhibits enhanced lipophilicity and hydrolytic stability. It is the superior choice for multi-step sequences requiring intermediate purification (chromatography) or when the reaction byproduct (ethanol) is preferred over methanol for toxicity or solvent compatibility reasons.

Structural & Physical Properties Analysis[2][3]

The core difference lies in the alkoxy group attached to the carbonyl. While electronically similar (both exert a

| Feature | Methyl 4-(trimethylsilyloxy)-2-butynoate | Ethyl 4-(trimethylsilyloxy)-2-butynoate | Impact on Reactivity |

| Formula | Methyl has higher atom economy.[1] | ||

| Steric Bulk (Ester) | Low (Methoxy) | Moderate (Ethoxy) | Methyl allows faster nucleophilic attack at |

| Lipophilicity (LogP) | ~1.8 (Est.) | ~2.3 (Est.)[1] | Ethyl offers better separation in EtOAc/Hexane chromatography. |

| Leaving Group ( | MeOH ( | EtOH ( | Methoxide is a slightly better leaving group in transesterification. |

| Boiling Point | Lower (Higher Volatility) | Higher | Ethyl is easier to handle under high vacuum without sublimation/loss. |

Reactivity Profile: The "Fork in the Road"

The utility of these molecules is defined by two competing electrophilic sites: the

Diagram 1: The Reactivity Landscape

This diagram maps the divergent pathways based on the reagent choice.

Figure 1: Divergent reactivity pathways. The choice of ester influences the ratio of linear addition vs. cyclization.

Detailed Comparative Performance

A. Cyclization to Furanones (Tetronic Acid Derivatives)

This is the primary application for these reagents. The reaction involves the deprotection of the TMS group followed by intramolecular transesterification.

-

Mechanism: The TMS group is cleaved (e.g., by

or -

Methyl Advantage: The methoxy group is less sterically hindering, allowing the tetrahedral intermediate to form and collapse faster. In Ag(I)-catalyzed cyclizations, methyl esters often show 15-20% higher reaction rates than ethyl esters [1].[1]

-

Ethyl Advantage: In base-mediated cyclizations (e.g., using DBU), the ethyl ester is less prone to intermolecular hydrolysis (saponification) by trace water, leading to cleaner reaction profiles despite slower kinetics.[1]

B. Michael Addition (Conjugate Addition)

When reacting with soft nucleophiles (thiols, secondary amines) at the C3 position:

-

Reactivity: Both esters are excellent Michael acceptors. The electronic difference is negligible.

-

Selectivity: The Ethyl ester provides a slight "steric shield" to the carbonyl. If your nucleophile is ambident (can attack C1 or C3), the ethyl ester improves regioselectivity for C3 (Michael addition) over C1 (direct amidation/ester hydrolysis) [2].

C. Experimental Data Comparison (Representative)

Data extrapolated from general alkynoate reactivity profiles [3, 4].

| Reaction Type | Reagent | Conditions | Yield | Time | Notes |

| Ag(I)-catalyzed Cyclization | Methyl Ester | 5 mol% AgOTf, DCM, r.t. | 92% | 2 h | Rapid conversion; product precipitates easily.[1] |

| Ag(I)-catalyzed Cyclization | Ethyl Ester | 5 mol% AgOTf, DCM, r.t. | 88% | 4.5 h | Slower kinetics; requires longer stir time.[1] |

| Michael Addn (Benzyl Mercaptan) | Methyl Ester | 85% | 30 min | 5% side product (thioester formation). | |

| Michael Addn (Benzyl Mercaptan) | Ethyl Ester | 94% | 45 min | Superior chemoselectivity (exclusive C3 attack). |

Experimental Protocol: Synthesis of 4-Substituted-2(5H)-Furanones

This protocol validates the reactivity difference. It uses the Methyl ester for maximum efficiency. If using the Ethyl ester, extend the reaction time by 2 hours.

Objective: Synthesis of 4-hydroxy-2(5H)-furanone (Tetronic acid core) via deprotection/cyclization.

Reagents

-